molecular formula C20H23N7O B2481620 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1797332-84-3

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Cat. No. B2481620
CAS RN: 1797332-84-3
M. Wt: 377.452
InChI Key: SNLHCRVWPOIZOI-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds that have been extensively studied for their potential in therapeutic applications due to their unique structural features and biological activities. Compounds with the triazolyl pyridazine and piperidine moieties have been synthesized and evaluated for various biological activities, including anti-diabetic, anti-tubercular, and anti-microbial effects.

Synthesis Analysis

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized using a two-step process involving initial synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with corresponding secondary amines. This method demonstrated the versatility and efficacy of synthesizing such compounds with potential biological activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational and spectroscopic methods. For instance, derivatives of pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine ring system were synthesized, highlighting the complex structural diversity achievable within this class of compounds and their potential for further chemical modifications (Akaberi, Shiri, & Sheikhi-Mohammareh, 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, facilitating the synthesis of a wide range of derivatives with potential biological activities. The reactions include cyclization, substitution, and dehydrogenation, among others, enabling the synthesis of complex heterocyclic systems with enhanced biological activities (El-Mariah, Hosny, & Deeb, 2006).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the synthesis of N,S-containing heterocycles demonstrates the utility of piperidinium derivatives in forming complex structures with potential for further exploration in pharmaceutical chemistry. The aminomethylation of specific derivatives leads to the formation of tetraazatricyclo compounds, indicating a pathway for synthesizing novel heterocyclic compounds with unique properties (Dotsenko et al., 2012).

Antimicrobial and Antimycobacterial Activity

Studies on the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives reveal their potential as inhibitors of soluble epoxide hydrolase, showing promise in various disease models, including those related to antimicrobial activities (Thalji et al., 2013). Similarly, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives targeting antimycobacterial activities highlight their potential in combating tuberculosis, offering a foundation for developing new anti-tubercular agents (Lv et al., 2017).

Analgesic and Antiparkinsonian Activities

Research on substituted pyridine derivatives derived from specific starting materials has demonstrated significant analgesic and antiparkinsonian activities, comparing favorably with standard drugs. This exploration opens avenues for developing new therapeutic agents addressing pain management and Parkinson's disease (Amr et al., 2008).

Enzyme Inhibition and Antidiabetic Potential

The development of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism, underscores the compound's role in managing diabetes. These studies not only highlight the therapeutic potential but also the methodological advances in synthesizing compounds with specific biological activities (Bindu et al., 2019).

properties

IUPAC Name

N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-15(16-6-3-2-4-7-16)23-20(28)17-8-5-11-26(12-17)18-9-10-19(25-24-18)27-14-21-13-22-27/h2-4,6-7,9-10,13-15,17H,5,8,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLHCRVWPOIZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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